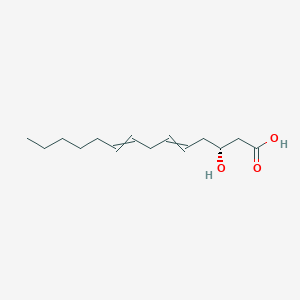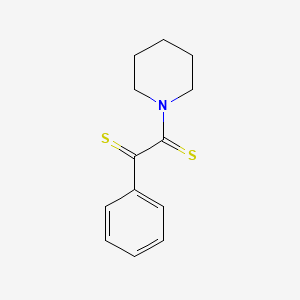
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is an organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a dithione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione typically involves the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with sulfur sources under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithione moiety into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione involves its interaction with molecular targets such as enzymes and receptors. The dithione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
- 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
- 1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione
Comparison: 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is unique due to the presence of the dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dithione group allows for specific interactions with sulfur-sensitive biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
501012-82-4 |
|---|---|
Fórmula molecular |
C13H15NS2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
1-phenyl-2-piperidin-1-ylethane-1,2-dithione |
InChI |
InChI=1S/C13H15NS2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
XVCWGBMJJCKKQD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=S)C(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
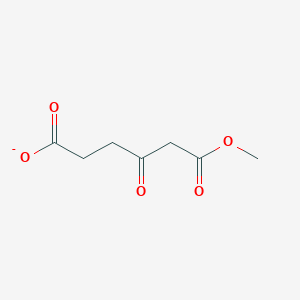
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
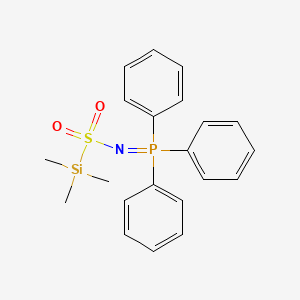
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
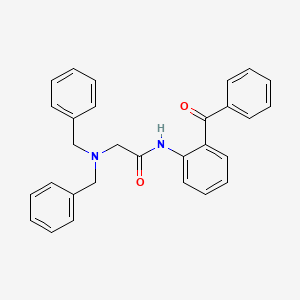
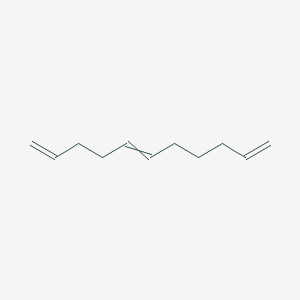
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
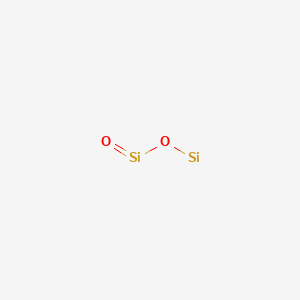
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
